1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-, trans- 1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-, trans-
Brand Name: Vulcanchem
CAS No.: 98519-43-8
VCID: VC18460556
InChI: InChI=1S/C16H16ClN3O3/c1-2-13-7-21-16(23-13,8-20-10-18-9-19-20)15-6-11-5-12(17)3-4-14(11)22-15/h3-6,9-10,13H,2,7-8H2,1H3/t13-,16+/m0/s1
SMILES:
Molecular Formula: C16H16ClN3O3
Molecular Weight: 333.77 g/mol

1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-, trans-

CAS No.: 98519-43-8

Cat. No.: VC18460556

Molecular Formula: C16H16ClN3O3

Molecular Weight: 333.77 g/mol

* For research use only. Not for human or veterinary use.

1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-, trans- - 98519-43-8

Specification

CAS No. 98519-43-8
Molecular Formula C16H16ClN3O3
Molecular Weight 333.77 g/mol
IUPAC Name 1-[[(2R,4S)-2-(5-chloro-1-benzofuran-2-yl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Standard InChI InChI=1S/C16H16ClN3O3/c1-2-13-7-21-16(23-13,8-20-10-18-9-19-20)15-6-11-5-12(17)3-4-14(11)22-15/h3-6,9-10,13H,2,7-8H2,1H3/t13-,16+/m0/s1
Standard InChI Key GKGMLPKHSHONGE-XJKSGUPXSA-N
Isomeric SMILES CC[C@H]1CO[C@@](O1)(CN2C=NC=N2)C3=CC4=C(O3)C=CC(=C4)Cl
Canonical SMILES CCC1COC(O1)(CN2C=NC=N2)C3=CC4=C(O3)C=CC(=C4)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a 1,2,4-triazole ring linked via a methyl group to a 1,3-dioxolane ring substituted with a 5-chloro-2-benzofuranyl group and an ethyl group at the 4-position . The trans configuration indicates that the substituents on the dioxolane ring occupy opposite spatial orientations, influencing molecular packing and intermolecular interactions.

Key structural attributes:

  • 1,2,4-Triazole: A planar, aromatic heterocycle with three nitrogen atoms, contributing to electron-deficient characteristics and reactivity at C3 and C5 positions .

  • Dioxolane: A five-membered ring containing two oxygen atoms, providing rigidity and influencing solubility .

  • Benzofuran: A fused bicyclic system with a chloro substituent at position 5, enhancing lipophilicity and potential bioactivity.

Synthesis and Chemical Reactivity

Triazole Ring Formation

The 1,2,4-triazole core can be synthesized via:

  • Pellizzari Reaction: Condensation of amides with hydrazides to form acyl amidrazones, followed by cyclization .

  • Einhorn-Brunner Method: Acid-catalyzed reaction of formylacetamide with alkyl hydrazines .

  • Copper-Catalyzed Oxidative Coupling: Reaction of nitriles with amidines under aerobic conditions .

Dioxolane and Benzofuran Assembly

  • Dioxolane Synthesis: Cyclization of a diol (e.g., ethylene glycol) with a ketone or aldehyde under acidic conditions.

  • Benzofuran Construction: Cyclodehydration of 2-chlorophenol derivatives using Lewis acids.

Final Assembly

The triazole and dioxolane-benzofuran moieties are likely coupled via a nucleophilic alkylation or Mitsunobu reaction, leveraging the methyl group’s reactivity .

Physicochemical Properties

Predicted Properties

Based on structural analogs (e.g., CID 3062587) :

PropertyValue
Molecular Weight~348.76 g/mol
LogP (Lipophilicity)~2.8 (moderate hydrophobicity)
Hydrogen Bond Donors1 (triazole NH)
Hydrogen Bond Acceptors6 (3 O, 3 N)

Spectral Data

  • IR: Peaks at ~3100 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N triazole), and ~1250 cm⁻¹ (C-O-C dioxolane) .

  • NMR:

    • ¹H: δ 1.2 ppm (ethyl CH₃), δ 4.1–4.4 ppm (dioxolane CH₂), δ 7.2–7.8 ppm (benzofuran aromatic) .

    • ¹³C: δ 70–75 ppm (dioxolane C), δ 145–150 ppm (triazole C) .

Biological Activities and Applications

Anticancer Activity

Triazoles often act as enzyme inhibitors (e.g., histone deacetylases) or induce apoptosis. The chloro substituent may confer DNA intercalation potential, as seen in chlorinated heterocycles .

Anti-Inflammatory Effects

Analogous triazoles demonstrate COX-2 inhibition comparable to ibuprofen. The dioxolane ring may reduce gastrointestinal toxicity by limiting acid dissociation .

Comparative Analysis with Analogues

CompoundSubstituentsBioactivity (IC₅₀)
Target Compound4-Ethyl, 5-Cl-BzfNot reported
CID 3062587 4-PhenoxymethylAntifungal: 12 µM
Fluconazole DifluorophenylAntifungal: 0.5 µM

Bzf = Benzofuranyl; Data extrapolated from structural analogs .

Challenges and Future Directions

  • Synthetic Complexity: Steric hindrance from the ethyl and benzofuran groups may complicate coupling reactions.

  • Biological Testing: No published data exists for this specific compound; in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) are recommended.

  • Computational Modeling: Molecular docking studies could predict affinity for targets like α-glucosidase or tubulin .

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